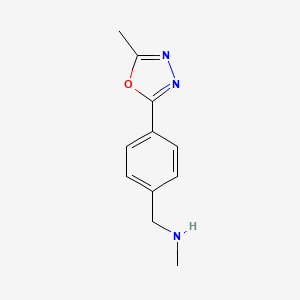

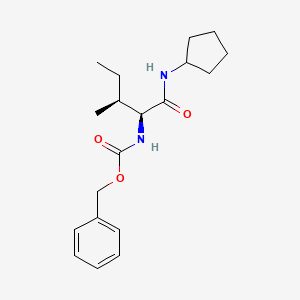

1-(4-Nitrophenyl)piperidine-4-carboxamide

説明

Synthesis Analysis

While specific synthesis methods for 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found, there are general methods for synthesizing piperidine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Proteomics Research

1-(4-Nitrophenyl)piperidine-4-carboxamide: is utilized in proteomics research as a specialty product . Its molecular structure allows for specific interactions with proteins, which can be crucial for understanding protein function and interaction networks within cells.

Sigma Receptor Affinity

This compound has been involved in the design and synthesis of new derivatives to evaluate binding against σ1 and σ2 receptors . Modifications on the amide nitrogen atom of the piperidine ring can significantly affect the affinity for these receptors, which are implicated in several neurological disorders.

Alzheimer’s Disease Research

In the context of Alzheimer’s disease (AD), 1-(4-Nitrophenyl)piperidine-4-carboxamide derivatives have been explored as inhibitors of secretory glutaminyl cyclase (sQC) . Overexpression of sQC in the AD brain leads to the formation of neurotoxic peptides, making it a target for therapeutic intervention.

Antimicrobial Activity

Derivatives of this compound have been screened for activity against Mycobacterium abscessus . This research is significant as M. abscessus is a challenging pathogen to treat due to its intrinsic multidrug resistance.

Diabetes Treatment

The compound has been studied as a partial agonist of GPBA, a receptor activated by bile acids . Activation of GPBA can lead to increased cAMP levels and secretion of incretins and insulin, suggesting potential applications in diabetes treatment.

HIV-1 Inhibition

1-(4-Nitrophenyl)piperidine-4-carboxamide: derivatives have been investigated as CCR5 antagonists with potent anti-HIV-1 activity . The introduction of polar groups into the structure has been shown to improve metabolic stability and reduce lipophilicity, enhancing its potential as a therapeutic agent.

Hypertension Management

The compound has been part of the synthesis and pharmacological evaluation of new derivatives as antihypertensive agents . These derivatives exhibit inhibitory activity against T-type Ca²⁺ channels, which are relevant in the regulation of blood pressure.

Chemical Property Database

Lastly, the compound’s chemical properties are documented in databases like the NIST Chemistry WebBook, which provides valuable data for researchers in various fields .

将来の方向性

While specific future directions for the study of 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found in the literature, research on piperidine derivatives continues to be an active area of study. For instance, the design and synthesis of novel piperidine derivatives for potential use as anti-tubercular agents have been reported . This suggests that the development of new piperidine derivatives, including potentially 1-(4-Nitrophenyl)piperidine-4-carboxamide, could be a future direction in medicinal chemistry research.

作用機序

Target of Action

It’s worth noting that similar compounds, such as piperidine-4-carboxamides, have been found to target dna gyrase in mycobacterium abscessus . DNA Gyrase is an essential enzyme involved in DNA replication, transcription, and repair .

Mode of Action

Piperidine-4-carboxamides, a related class of compounds, have been shown to inhibit the activity of dna gyrase in mycobacterium abscessus . This inhibition could potentially lead to the prevention of DNA replication and transcription, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

Given its potential inhibition of dna gyrase, it could affect the dna replication and transcription pathways .

Result of Action

If it acts similarly to piperidine-4-carboxamides, it could potentially inhibit the growth and proliferation of certain bacteria by preventing dna replication and transcription .

特性

IUPAC Name |

1-(4-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDRLSLGWHAFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)